methyl (3aR,6S,8aS)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate
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Overview
Description
Methyl (3aR,6S,8aS)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate is a complex heterocyclic compound that belongs to the class of azirino-pyrrolopyridines This compound is characterized by its unique bicyclic structure, which includes an aziridine ring fused to a pyrrolopyridine system The presence of multiple chiral centers in its structure adds to its stereochemical complexity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (3aR,6S,8aS)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with an aziridine precursor in the presence of a base. The reaction conditions often require careful control of temperature and solvent to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process typically includes steps such as:
- Formation of the pyrrole ring.
- Introduction of the aziridine moiety.
- Cyclization to form the fused bicyclic structure.
- Esterification to introduce the methyl carboxylate group.
Chemical Reactions Analysis
Types of Reactions: Methyl (3aR,6S,8aS)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aziridine derivatives.
Scientific Research Applications
Methyl (3aR,6S,8aS)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of methyl (3aR,6S,8aS)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The aziridine ring is known to be reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of their function. This reactivity is crucial for its potential therapeutic effects.
Comparison with Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar bicyclic structure but differ in the nitrogen atom arrangement.
Pyrazolopyridine derivatives: These compounds have a pyrazole ring fused to a pyridine ring, differing in the position of the nitrogen atoms.
Uniqueness: Methyl (3aR,6S,8aS)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate is unique due to its specific stereochemistry and the presence of the aziridine ring, which imparts distinct reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl (1S,4S,7R)-3,9-diazatricyclo[5.3.0.01,3]dec-5-ene-4-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-14-9(13)8-3-2-7-4-11-5-10(7)6-12(8)10/h2-3,7-8,11H,4-6H2,1H3/t7-,8+,10+,12?/m1/s1 |
InChI Key |
RZQJWTKDPXUMTO-WIFVKWNTSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C=C[C@@H]2CNC[C@@]23N1C3 |
Canonical SMILES |
COC(=O)C1C=CC2CNCC23N1C3 |
Origin of Product |
United States |
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